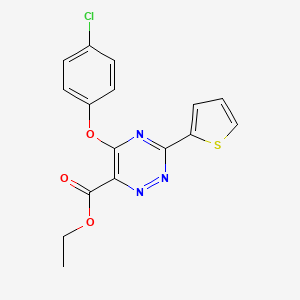

Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a chemical compound with the molecular formula C16H12ClN3O3S . Its average mass is 361.803 Da and its monoisotopic mass is 361.028778 Da .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H12ClN3O3S . Its average mass is 361.803 Da and its monoisotopic mass is 361.028778 Da .Aplicaciones Científicas De Investigación

Novel Synthetic Pathways and Chemical Transformations

Synthesis of 6-azapteridines and Oxazinotriazines : Researchers have developed methods for condensing Ethyl 5-amino-1,2,4-triazine-6-carboxylates with aryl isocyanates, leading to pyrimido[4,5-e][1,2,4]triazines. This work highlights the versatility of triazine derivatives in synthesizing complex molecular structures, demonstrating their importance in medicinal chemistry and material science (Wamhoff & Tzanova, 2003).

Unexpected Reactions and Mechanism Insights : The study on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates has uncovered unexpected reactions with thiourea, providing valuable insights into reaction mechanisms. Such findings are crucial for developing new synthetic methods in organic chemistry (Ledenyova et al., 2018).

Regioselective Synthesis Techniques : Research into the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates has confirmed the high selectivity of certain procedures, which is fundamental for the efficient synthesis of targeted molecular structures (Ohsumi & Neunhoeffer, 1992).

Chemical Stability and Inhibition Studies

- Stability and Inhibitory Activity of Thienooxazinones : A series of 2-(diethylamino)thieno[1,3]oxazin-4-ones were synthesized and shown to exhibit significant inhibitory activity toward human leukocyte elastase. The chemical stability of these compounds underlines their potential as therapeutic agents (Gütschow et al., 1999).

Applications in Material Science and Pharmacology

Synthesis of Triazine Derivatives for Cardiogenetic Activity : A study outlined the synthesis of triazine analogs with potential cardiogenetic activity. This demonstrates the application of triazine derivatives in developing compounds that can affect cell differentiation, which is crucial for regenerative medicine (Linder, Schnürch & Mihovilovic, 2018).

Antimicrobial and Antitubercular Activities : Novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives were synthesized and evaluated for their antibacterial and antitubercular activities. This research highlights the potential of triazine derivatives in addressing infectious diseases (Cai et al., 2020).

Propiedades

IUPAC Name |

ethyl 5-(4-chlorophenoxy)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-2-22-16(21)13-15(23-11-7-5-10(17)6-8-11)18-14(20-19-13)12-4-3-9-24-12/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXAQSUCNHMZIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2663476.png)

![Lithium;2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2663477.png)

![(2E)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2663485.png)

![2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2663487.png)

![3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2663490.png)

![N'-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2663494.png)

![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2663497.png)